molecular formula C20H21N3O2S B2571250 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1207010-82-9

2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2571250
CAS No.: 1207010-82-9
M. Wt: 367.47
InChI Key: SFPWENXFAHWDPI-UHFFFAOYSA-N
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Description

2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
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Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including those with structural similarities to the compound , have been extensively reviewed for their antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown promise in preclinical testing stages for new antitumor drugs. Their diverse biological properties make them of interest in the synthesis of compounds with varied biological activities (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Pharmacokinetics and Pharmacodynamics of Antihistamines

Bilastine, a new generation antihistamine with a chemical structure featuring a hydrophilic carboxylic substituent, exemplifies the detailed pharmacological analysis applicable to related compounds. Its potent binding affinity to the H1 receptor and longer duration of action underline the importance of chemical structure in pharmacological effectiveness, which could be relevant to the study of the compound (Sharma, Hatware, Bhadane, & Patil, 2021).

Carcinogenic Evaluation of Thiophene Analogues

The evaluation of thiophene analogues of known carcinogens provides a model for assessing the potential carcinogenicity of structurally related compounds, including imidazole derivatives. This approach to synthesizing and evaluating compounds for carcinogenic potential could be applied to the compound , highlighting the importance of in vitro and in vivo assessments in understanding biological effects (Ashby, Styles, Anderson, & Paton, 1978).

DNA Minor Groove Binders

The study of Hoechst 33258 and its analogues, which bind to the minor groove of double-stranded B-DNA, underscores the significance of specific chemical structures in interacting with DNA. Such research could offer insights into the DNA-binding properties of related compounds, potentially including "2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide" (Issar & Kakkar, 2013).

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-6-4-5-7-17(14)23-18(15-8-10-16(25-3)11-9-15)12-22-20(23)26-13-19(24)21-2/h4-12H,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPWENXFAHWDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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